molecular formula C14H16ClNO B13036947 (S)-(4-Methoxyphenyl)(phenyl)methanamine HCl

(S)-(4-Methoxyphenyl)(phenyl)methanamine HCl

Cat. No.: B13036947
M. Wt: 249.73 g/mol
InChI Key: NCSHDWNETPLWIU-UQKRIMTDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-(4-Methoxyphenyl)(phenyl)methanamine HCl is a chiral amine compound with a methoxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(4-Methoxyphenyl)(phenyl)methanamine HCl typically involves the reduction of the corresponding ketone or imine precursor. One common method is the reductive amination of (4-methoxyphenyl)acetone with aniline, followed by resolution of the racemic mixture to obtain the (S)-enantiomer. The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-(4-Methoxyphenyl)(phenyl)methanamine HCl undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Conditions often involve strong nucleophiles like sodium methoxide or sodium hydride.

Major Products

    Oxidation: Formation of (S)-(4-hydroxyphenyl)(phenyl)methanamine.

    Reduction: Formation of (S)-(4-methoxyphenyl)(phenyl)methanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-(4-Methoxyphenyl)(phenyl)methanamine HCl has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-(4-Methoxyphenyl)(phenyl)methanamine HCl involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenethylamine: A related compound with a similar structure but lacking the methoxy group.

    4-Methoxyphenethylamine: Similar to (S)-(4-Methoxyphenyl)(phenyl)methanamine HCl but with an ethylamine side chain instead of a methanamine group.

Uniqueness

This compound is unique due to its chiral nature and the presence of both methoxy and phenyl groups. This combination of features makes it a valuable compound for various applications, particularly in the synthesis of chiral molecules and the study of receptor interactions.

Properties

Molecular Formula

C14H16ClNO

Molecular Weight

249.73 g/mol

IUPAC Name

(S)-(4-methoxyphenyl)-phenylmethanamine;hydrochloride

InChI

InChI=1S/C14H15NO.ClH/c1-16-13-9-7-12(8-10-13)14(15)11-5-3-2-4-6-11;/h2-10,14H,15H2,1H3;1H/t14-;/m0./s1

InChI Key

NCSHDWNETPLWIU-UQKRIMTDSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@H](C2=CC=CC=C2)N.Cl

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.